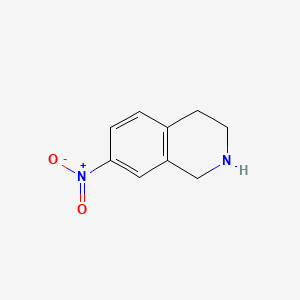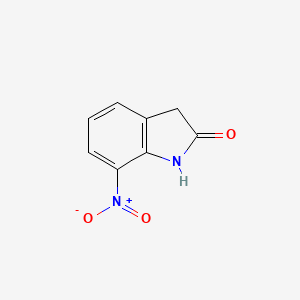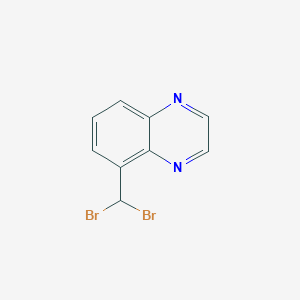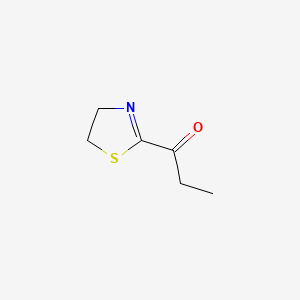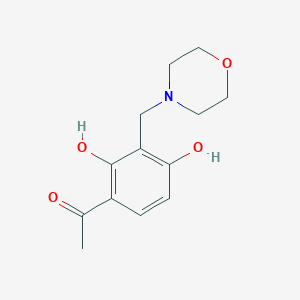
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone
説明
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone (1-DMPE) is a synthetic compound that has recently been studied for its potential applications in the scientific research field. It has a unique structure that makes it an ideal candidate for a range of applications, including use in drug synthesis and as a potential therapeutic agent.
科学的研究の応用
Optoelectronics
Summary of the Application
The compound has been studied for its potential use in optoelectronics, particularly in the development of new nonlinear materials . These materials are of interest due to their large optical nonlinearities, easy preparation, flexibility for structural modification, and high mechanical strengths .
Methods of Application or Experimental Procedures
The compound was investigated using various density functional theory (DFT) methods, including DFT/B3LYP, DFT/CAM-B3LYP, DFT/LC-BLYP, DFT/PBE1PBE, DFT/WB97XD, DFT/TPSS, and DFT/M06-2X at a 6-31++G** basis set . These methods were used to carry out geometrical optimization, spectroscopic analysis, photophysical studies, and nonlinear optical studies .
Results or Outcomes
The study found that the compound has a high second-order polarizability, which is approximately 21 times larger compared to urea . This high value of polarizability makes the compound a good candidate for nonlinear optical (NLO) applications .
Immunology
Summary of the Application
Chalcone derivatives, such as “1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone”, have been studied for their effects on the immune system . These compounds have shown potential in modulating the immune response, which could have implications for the treatment of various diseases .
Methods of Application or Experimental Procedures
The effects of chalcone derivatives on the immune system were studied by observing their impact on various types of immune cells, such as B cells, T cells, macrophages, and granulocytes . The study involved monitoring the proliferation, migration, and differentiation of these cells in response to various chemical stimuli .
Results or Outcomes
The study found that chalcone derivatives can influence the behavior of immune cells . For example, certain chalcone derivatives were found to inhibit arachidonic acid-induced and collagen-induced platelet aggregation in rabbit platelets . These findings suggest that chalcone derivatives could potentially be used to modulate the immune response in the treatment of certain diseases .
特性
IUPAC Name |
1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(15)10-2-3-12(16)11(13(10)17)8-14-4-6-18-7-5-14/h2-3,16-17H,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXPQRBLGPFPOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)CN2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1312368.png)

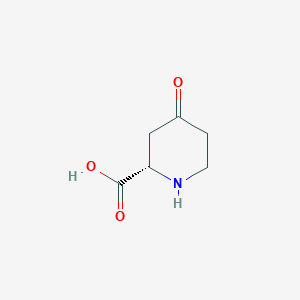
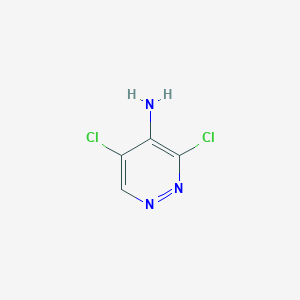
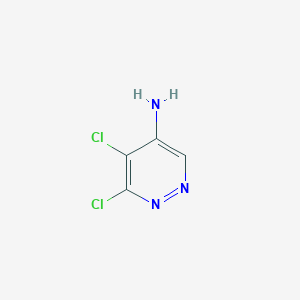
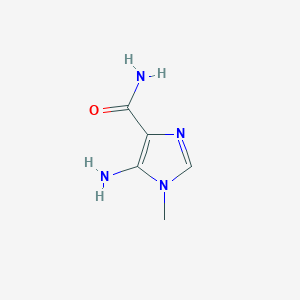
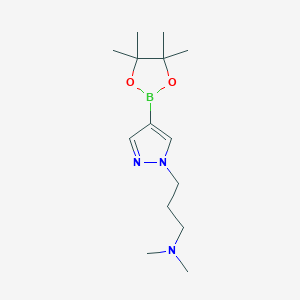
![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)

![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)
